molecular formula C9H14ClN3O2S B13634548 1-((1-Isopropyl-1H-1,2,4-triazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride

1-((1-Isopropyl-1H-1,2,4-triazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13634548
M. Wt: 263.75 g/mol
InChI Key: IKVZMQXZXCCBMD-UHFFFAOYSA-N
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Description

1-((1-Isopropyl-1H-1,2,4-triazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It features a cyclopropane ring, a sulfonyl chloride group, and a triazole ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Isopropyl-1H-1,2,4-triazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 1-isopropyl-1H-1,2,4-triazol-5-amine, which is then reacted with cyclopropane-1-sulfonyl chloride under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-Isopropyl-1H-1,2,4-triazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The triazole ring can participate in redox reactions under specific conditions.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while cycloaddition reactions can produce various cyclic compounds.

Scientific Research Applications

1-((1-Isopropyl-1H-1,2,4-triazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-Isopropyl-1H-1,2,4-triazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with biological molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Isopropyl-1H-1,2,4-triazol-5-amine
  • 1-Propyl-1H-1,2,4-triazol-3-amine
  • 3-Ethyl-1H-1,2,4-triazol-5-amine

Properties

Molecular Formula

C9H14ClN3O2S

Molecular Weight

263.75 g/mol

IUPAC Name

1-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C9H14ClN3O2S/c1-7(2)13-8(11-6-12-13)5-9(3-4-9)16(10,14)15/h6-7H,3-5H2,1-2H3

InChI Key

IKVZMQXZXCCBMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC=N1)CC2(CC2)S(=O)(=O)Cl

Origin of Product

United States

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